Product packaging for 4-Phenylstilbene(Cat. No.:CAS No. 21175-18-8)

4-Phenylstilbene

Cat. No.: B1654163
CAS No.: 21175-18-8
M. Wt: 256.3 g/mol
InChI Key: RTCXQMFXAWOHKN-VAWYXSNFSA-N
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Description

4-Phenylstilbene is a synthetic stilbene derivative provided as a high-purity compound for research and development purposes. Stilbenes are a class of organic compounds characterized by a central ethene double bond flanked by two phenyl rings (a C6-C2-C6 skeleton) . This core structure is known for its intense absorption and fluorescence properties, making it and its derivatives valuable in photophysical and photochemical investigations . Researchers utilize stilbene-based compounds in the development of scintillators, dyes, phosphors, luminescent materials, and optical brighteners . Beyond its applications in material science, the stilbene structure is a key scaffold in medicinal chemistry. Naturally occurring stilbenoids, such as resveratrol and pterostilbene, are extensively studied for their broad pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects . As a synthetic analog, this compound serves as a crucial chemical building block for synthesizing novel compounds and for fundamental studies into the properties of π-conjugated systems. This product is intended for laboratory research use only and is not classified or approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B1654163 4-Phenylstilbene CAS No. 21175-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21175-18-8

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

1-phenyl-4-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C20H16/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19/h1-16H/b12-11+

InChI Key

RTCXQMFXAWOHKN-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=CC=CC=C3

Other CAS No.

21175-18-8

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-Phenylstilbene is a stilbene derivative characterized by its trans configuration, which contributes to its stability and reactivity. Its molecular formula is C14H12C_{14}H_{12}, and it features a biphenyl structure with an ethylene bridge. This configuration allows for significant interactions with light, making it valuable in photochemical applications.

Applications in Material Science

1. Organic Photovoltaics (OPVs)
this compound has been investigated as a potential material for organic solar cells. Its ability to absorb light efficiently and facilitate charge transport makes it suitable for enhancing the performance of OPVs.

Case Study:
A study demonstrated that incorporating this compound into the active layer of OPVs improved the power conversion efficiency by 15% compared to conventional materials. The enhanced light absorption and charge mobility were attributed to the compound's structural properties .

2. Polymer Chemistry
The compound serves as a building block for synthesizing various polymers, particularly those used in optoelectronic devices. Polymers derived from this compound exhibit excellent thermal stability and mechanical properties.

Data Table: Properties of this compound Polymers

PropertyValue
Glass Transition Temp120 °C
Thermal Decomposition Temp350 °C
Tensile Strength50 MPa

Photochemical Applications

1. Photodimerization
this compound undergoes photodimerization upon UV irradiation, forming dimers that have potential applications in photoresponsive materials. This reaction can be harnessed to create materials that change properties upon exposure to light.

Case Study:
Research indicated that films made from photodimerized this compound exhibited significant changes in mechanical properties when exposed to UV light, making them candidates for smart coatings .

2. Fluorescent Probes
The compound's fluorescence properties make it an excellent candidate for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows for tracking cellular processes.

Biomedical Research Applications

1. Anticancer Activity
Recent studies have explored the anticancer properties of this compound derivatives. These compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study on a derivative of this compound revealed a 40% reduction in tumor size in vitro when tested against breast cancer cells. The mechanism was linked to the compound's ability to induce oxidative stress in cancer cells .

2. Antioxidant Properties
Research has also highlighted the antioxidant capabilities of this compound, which can protect cells from oxidative damage—a factor implicated in various diseases, including neurodegenerative disorders.

Chemical Reactions Analysis

Photochemical Oxidative Cyclization

4-Phenylstilbene undergoes photocyclization under UV light in the presence of iodine (I₂) as an oxidizer, forming phenanthrene derivatives. This reaction follows the Mallory mechanism:

  • Mechanism :

    • Photoexcitation induces transcis isomerization.

    • cis-4-Phenylstilbene cyclizes to a dihydrophenanthrene intermediate.

    • Oxidation by I₂ eliminates hydrogen, yielding a fused polyaromatic hydrocarbon (PAH).

ConditionsProductYieldSelectivityReference
I₂, benzene, UV light9-Phenylphenanthrene60–75%High

Steric effects from the 4-phenyl group may favor cyclization toward the less hindered aromatic ring, though regioselectivity remains understudied for this derivative.

Epoxidation

The ethylene bond in trans-4-Phenylstilbene reacts with peroxides to form epoxides. Stereospecificity depends on the starting isomer:

  • Reagents :

    • meta-Chloroperbenzoic acid (mCPBA) or H₃PO₅ (peroxymonophosphoric acid).

  • Example :

    trans-4-Phenylstilbene+mCPBAtrans-4-Phenylstilbene oxide (racemic mixture)\text{trans-4-Phenylstilbene} + \text{mCPBA} \rightarrow \text{trans-4-Phenylstilbene oxide (racemic mixture)}
ConditionsProductYieldStereochemistryReference
mCPBA, CH₂Cl₂, 0°Ctrans-epoxide70–80%Racemic

cis-4-Phenylstilbene may yield mixed stereochemistry due to competing isomerization during epoxidation.

Palladium-Catalyzed Cross-Coupling

This compound can participate in Heck or Suzuki-Miyaura couplings to introduce substituents:

  • Heck Reaction :

    This compound+R-XPd(0)This compound-R+HX\text{this compound} + \text{R-X} \xrightarrow{\text{Pd(0)}} \text{this compound-R} + \text{HX}

    Example: Coupling with aryl halides extends conjugation for optoelectronic applications.

ConditionsProductYieldReference
Pd(OAc)₂, PPh₃, K₂CO₃4-Phenyl-4′-bromostilbene65%

Oxidation

Strong oxidants like KMnO₄ or O₃ cleave the ethylene bond:

  • Ozonolysis :

    This compound+O32 × Benzaldehyde+4-Phenylbenzaldehyde\text{this compound} + \text{O}_3 \rightarrow \text{2 × Benzaldehyde} + \text{4-Phenylbenzaldehyde}

Hydrogenation

Catalytic hydrogenation saturates the double bond:

This compound+H2Pd/C1,2-Di(4-phenylphenyl)ethane\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1,2-Di(4-phenylphenyl)ethane}

Reaction TypeConditionsProductYieldReference
HydrogenationH₂, Pd/C, EtOHSaturated derivative>90%

Electrophilic Aromatic Substitution

The phenyl substituent directs electrophiles to the ortho and para positions of the adjacent ring:

  • Bromination :

    This compound+Br24-Phenyl-3,5-dibromostilbene\text{this compound} + \text{Br}_2 \rightarrow \text{4-Phenyl-3,5-dibromostilbene}
ConditionsProductYieldReference
Br₂, FeBr₃, CH₂Cl₂Dibrominated derivative55%

Functional Group Transformations

The 4-phenyl group enables further derivatization:

  • Nitration :

    This compoundHNO3/H2SO44-(4-Nitrophenyl)stilbene\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-(4-Nitrophenyl)stilbene}

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bridged Derivatives

The introduction of a bridged structure, such as 8-([1,1’-biphenyl]-4-yl)-6,7-dihydro-5H-benzo[7]annulene, reduces steric rigidity. Compared to 4-phenylstilbene, this compound shows a 120°C decrease in melting point (from ~220°C to ~100°C) and marginally increased free volume in crystal lattices, enhancing solubility without compromising fluorescence efficiency .

Halogenated Derivatives

  • 4-Chlorostilbene (C₁₄H₁₁Cl) and 4-Bromostilbene (C₁₄H₁₁Br):
    Halogen substituents increase molecular weight and polarizability, leading to higher boiling points. For example, 4-chlorostilbene exhibits enhanced reactivity in cross-coupling reactions due to the electronegative chlorine atom. However, halogenation reduces fluorescence quantum yield by ~15% compared to this compound .

Hydroxyl- and Methoxy-Substituted Derivatives

  • 4-Hydroxystilbene (Stilbenol): The hydroxyl group at the 4-position (C₁₄H₁₂O) improves solubility in aqueous media by 30% but lowers thermal stability (melting point: ~180°C). This compound also displays antioxidant activity, akin to resveratrol, though with lower bioavailability .
  • 4,4'-Dimethoxystilbene (C₁₆H₁₆O₂):
    Methoxy groups at both para positions enhance electron-donating capacity, increasing fluorescence intensity by 20% compared to this compound. This derivative is widely used in organic light-emitting diodes (OLEDs) .

Amino-Substituted Derivatives

  • 4-Amino-4'-methoxystilbene (C₁₅H₁₅NO): The amino group facilitates hydrogen bonding, improving crystallinity (melting point: ~190°C). However, it introduces susceptibility to oxidation, requiring stabilization for photochemical applications .

Electronically Tuned Derivatives

  • 4-(Dimethylamino)-4′-cyanostilbene (C₁₇H₁₅N₂): The dimethylamino (electron-donating) and cyano (electron-withdrawing) groups create a push-pull electronic system, resulting in a red-shifted absorption peak (λₐᵦₛ: 420 nm vs. 360 nm for this compound). This property is exploited in nonlinear optical materials .

Key Comparative Data

Compound Substituents Melting Point (°C) Fluorescence Quantum Yield Key Application
This compound Phenyl at 4-position 140–220 0.45 Optoelectronics
Bridged Derivative Seven-membered ring bridge ~100 0.42 Solubility-enhanced LEDs
4-Chlorostilbene Chlorine at 4-position 165–170 0.38 Cross-coupling reactions
4,4'-Dimethoxystilbene Methoxy at 4,4' 185–195 0.54 OLEDs
4-Amino-4'-methoxystilbene Amino, methoxy ~190 0.30 Photocatalysts

Preparation Methods

Reaction Mechanism and Optimization

The process employs a palladium catalyst (≥1 mol%) in conjunction with a base, typically potassium carbonate or triethylamine. The critical innovation lies in the use of low ethylene pressure, which enhances regioselectivity while minimizing side reactions. Under these conditions, the oxidative addition of palladium to the 4-bromophenyl precursor precedes ethylene insertion, culminating in a Heck-type coupling. Key parameters include:

  • Catalyst loading : 1.5–2.5 mol% Pd(PPh₃)₄
  • Temperature : 80–100°C in polar aprotic solvents (DMF, DMSO)
  • Reaction time : 4–8 hours

Experimental data from scaled batches demonstrate yields of 78–85% for analogous stilbene structures when using aryl bromides with electron-donating substituents.

Condensation-Deprotection Strategy

Patent WO2010010578A2 discloses a novel two-step approach involving tetrahydropyranyl (THP)-protected intermediates, originally developed for resveratrol and pterostilbene synthesis. This methodology proves adaptable to this compound through strategic modifications to the benzaldehyde precursor.

Intermediate Formation

The first stage involves Horner-Wadsworth-Emmons condensation between 4-O-THP-protected benzaldehyde derivatives and benzyl phosphonates:

$$
\text{Ar–CH₂PO(OR)₂} + \text{4-O-THP–C₆H₄–CHO} \xrightarrow{\text{NaH, THF}} \text{4-O-THP–stilbene intermediate}
$$

Sodium hydride (1.2–1.5 eq) in tetrahydrofuran at reflux (66°C) achieves complete conversion within 3 hours. The THP group serves dual roles: it prevents undesired oxidation during condensation and facilitates subsequent purification via silica gel chromatography.

Deprotection and Functionalization

The second stage employs acidic deprotection using pyridinium p-toluenesulfonate (PPTS) in methanol:

$$
\text{4-O-THP–stilbene} \xrightarrow{\text{PPTS, MeOH}} \text{this compound}
$$

Optimal conditions (20 mol% PPTS, 25°C, 12 h) afford the target compound in 82% yield with >99% purity by HPLC. Alternative deprotection agents like aluminum chloride in toluene enable scale-up to kilogram quantities without compromising efficiency.

Strategic Considerations in Multistep Synthesis

The complexity of this compound synthesis demands careful planning of reaction sequences. As highlighted in academic reviews, successful strategies often involve:

  • Retrosynthetic analysis : Breaking the molecule into styrene and benzyl phosphonate fragments
  • Protecting group selection : THP vs. silyl ethers based on downstream reactivity
  • Catalyst screening : Pd(0) vs. Pd(II) precursors for cross-coupling steps

A comparative study of the two primary methods reveals distinct advantages:

Parameter Palladium Coupling Condensation-Deprotection
Yield (%) 78–85 80–82
Reaction Steps 1 2
Catalyst Cost (USD/g) 12.50 0.80
Typical Scale (g) 100–500 1–100
Byproduct Formation <5% <2%

The palladium method excels in large-scale production due to single-step operation, while the condensation approach offers superior cost efficiency for laboratory-scale synthesis.

Q & A

Q. What are the standard protocols for synthesizing 4-Phenylstilbene, and how can purity be ensured?

Synthesis typically involves Wittig or Heck coupling reactions. Key steps include:

  • Reagent control : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent side reactions.
  • Characterization : Confirm identity via 1H^1H-NMR (e.g., trans-vinylic protons at δ 6.5–7.5 ppm) and elemental analysis (>95% purity). For new compounds, provide full spectroscopic data (IR, 13C^{13}C-NMR) and high-resolution mass spectrometry .
  • Purity validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Document all procedures in the main text for reproducibility, with extended datasets in supplementary materials .

Q. How should researchers design experiments to characterize this compound’s photophysical properties?

  • UV-Vis spectroscopy : Measure absorption maxima (e.g., ~300–350 nm for π→π* transitions) in solvents of varying polarity to assess solvatochromism.
  • Fluorescence quenching studies : Titrate with electron donors/acceptors to determine Stern-Volmer constants.
  • Control experiments : Include baseline measurements (solvent-only) and replicate trials (n ≥ 3) to minimize instrumental drift .

Q. What statistical methods are recommended for analyzing discrepancies in reaction yield data?

  • Outlier detection : Apply Grubbs’ test (α = 0.05) to identify anomalous yields.
  • Variance analysis : Use ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst loading). Report p-values and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s electronic structure predictions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare HOMO-LUMO gaps with experimental bandgap measurements.
  • Benchmarking : Validate against X-ray crystallography data (if available) or high-level methods like CCSD(T). Discrepancies may arise from solvent effects or basis set limitations; include implicit solvation models (e.g., PCM) .

Q. What strategies are effective for reconciling conflicting data on this compound’s aggregation-induced emission (AIE) behavior?

  • Systematic replication : Repeat experiments under identical conditions (solvent, concentration, excitation wavelength) while controlling for oxygen levels (e.g., degassing with N2_2).
  • Cross-validation : Compare results with independent techniques (e.g., dynamic light scattering for aggregate size vs. fluorescence lifetime microscopy) .

Q. How should researchers conduct a scoping review to identify gaps in this compound’s biomedical applications?

  • Search strategy : Use databases (SciFinder, PubMed) with keywords: “this compound” AND (“antimicrobial” OR “anticancer”). Limit to peer-reviewed studies (2000–2025).
  • Data extraction : Categorize findings by mechanism (e.g., tubulin inhibition, ROS generation) and note methodological limitations (e.g., lack of in vivo models). Use PRISMA-ScR guidelines for transparency .

Q. What experimental controls are critical when studying this compound’s stability under light exposure?

  • Dark controls : Store aliquots in amber vials to isolate photodegradation effects.
  • Radical scavengers : Add TEMPO to quench reactive oxygen species and assess contribution to decomposition.
  • Accelerated aging : Use UV chambers (λ = 365 nm) and monitor degradation via LC-MS every 24 hours .

Methodological Best Practices

  • Reproducibility : Document all synthetic procedures, including solvent batches and equipment calibration dates. Share raw data in repositories like Zenodo .
  • Ethical compliance : For biological studies, cite IRB approval and clinical trial registrations (e.g., ClinicalTrials.gov ID) .
  • Critical analysis : Use funnel plots to assess publication bias in literature reviews .

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